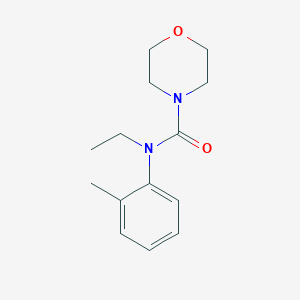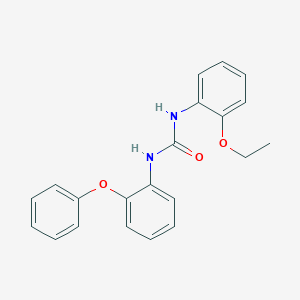![molecular formula C18H21N3O3 B5866930 2-[4-(2-furoyl)-1-piperazinyl]-N-(4-methylphenyl)acetamide](/img/structure/B5866930.png)
2-[4-(2-furoyl)-1-piperazinyl]-N-(4-methylphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[4-(2-furoyl)-1-piperazinyl]-N-(4-methylphenyl)acetamide, also known as Furosemide, is a potent diuretic drug that is widely used in the treatment of several medical conditions such as hypertension, congestive heart failure, and edema. Furosemide belongs to the class of loop diuretics, which act by inhibiting the reabsorption of sodium and chloride ions in the ascending loop of Henle in the kidneys. This results in increased urine output, which helps to reduce the volume of extracellular fluid in the body.
Mechanism of Action
2-[4-(2-furoyl)-1-piperazinyl]-N-(4-methylphenyl)acetamide acts by inhibiting the Na+/K+/2Cl- co-transporter in the ascending limb of the loop of Henle in the kidneys. This results in the inhibition of sodium and chloride ion reabsorption, leading to increased urine output. This compound also reduces the reabsorption of calcium and magnesium ions, which can lead to hypocalcemia and hypomagnesemia in some patients.
Biochemical and Physiological Effects
This compound has several biochemical and physiological effects on the body. It can lead to a reduction in blood volume and plasma volume, which helps to reduce blood pressure. This compound also reduces the preload on the heart, which can improve cardiac function in patients with heart failure. This compound can also lead to a reduction in serum potassium levels, which can cause hypokalemia in some patients.
Advantages and Limitations for Lab Experiments
2-[4-(2-furoyl)-1-piperazinyl]-N-(4-methylphenyl)acetamide has several advantages for use in laboratory experiments. It is a potent diuretic that can be used to induce diuresis in animal models. This can be useful in studying the effects of diuretics on various physiological parameters. This compound is also widely available and relatively inexpensive. However, this compound has several limitations for use in laboratory experiments. It can cause hypokalemia and hypomagnesemia, which can affect the interpretation of experimental results. This compound can also cause dehydration and electrolyte imbalances, which can be detrimental to animal welfare.
Future Directions
There are several future directions for research on 2-[4-(2-furoyl)-1-piperazinyl]-N-(4-methylphenyl)acetamide. One area of research is the development of new formulations of this compound that can improve its bioavailability and reduce its side effects. Another area of research is the identification of new therapeutic applications for this compound. For example, this compound has been shown to have antitumor effects in some studies, and further research in this area may lead to the development of new cancer therapies. Additionally, further research is needed to better understand the mechanisms of action of this compound and its effects on various physiological parameters.
Synthesis Methods
2-[4-(2-furoyl)-1-piperazinyl]-N-(4-methylphenyl)acetamide can be synthesized through several methods, including the reaction of 4-chloro-N-furfuryl-5-sulfamoylanthranilic acid with piperazine in the presence of a base such as sodium hydroxide. The resulting intermediate is then treated with 4-methylbenzoyl chloride to yield this compound.
Scientific Research Applications
2-[4-(2-furoyl)-1-piperazinyl]-N-(4-methylphenyl)acetamide has been extensively studied for its therapeutic effects in various medical conditions. Several studies have demonstrated its effectiveness in reducing blood pressure, improving cardiac function, and treating edema associated with congestive heart failure. This compound has also been shown to be effective in the treatment of acute pulmonary edema, a life-threatening condition that can occur in patients with heart failure.
properties
IUPAC Name |
2-[4-(furan-2-carbonyl)piperazin-1-yl]-N-(4-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O3/c1-14-4-6-15(7-5-14)19-17(22)13-20-8-10-21(11-9-20)18(23)16-3-2-12-24-16/h2-7,12H,8-11,13H2,1H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAKFKKUTHKEDDT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CN2CCN(CC2)C(=O)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
47.8 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49734011 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![ethyl [2-({[(4-chlorophenyl)thio]acetyl}amino)-1,3-thiazol-4-yl]acetate](/img/structure/B5866874.png)

![1-[(4-bromo-2-methylphenoxy)acetyl]pyrrolidine](/img/structure/B5866885.png)

![N-(2-methylphenyl)-3-[5-(2-nitrophenyl)-2-furyl]acrylamide](/img/structure/B5866910.png)
![N,N-dimethyl-3-(8-methylimidazo[1,2-a]pyridin-2-yl)benzenesulfonamide](/img/structure/B5866912.png)

![[bis(4-chlorophenyl)methyl]methylformamide](/img/structure/B5866934.png)

![methyl [2-chloro-4-(1-pyrrolidinylsulfonyl)phenoxy]acetate](/img/structure/B5866944.png)
![1-[2-(5-acetyl-2-furyl)imidazo[2,1-a]isoquinolin-3-yl]ethanone](/img/structure/B5866959.png)
